Superior In Vitro Potency Against Xanthomonas oryzae pv. oryzae (Xoo) Compared to Thiodiazole Copper
In a direct comparative study of antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight, Bismerthiazol demonstrated an EC50 value of 84 ± 2.89 μg/mL, which was substantially lower (more potent) than thiodiazole copper, which exhibited an EC50 of 109 ± 3.01 μg/mL under identical assay conditions [1]. This 23% lower EC50 value indicates that Bismerthiazol achieves equivalent growth inhibition at a significantly lower concentration, reflecting higher intrinsic antibacterial potency against this economically important phytopathogen. The same trend was observed across multiple bacterial species, with Bismerthiazol consistently outperforming thiodiazole copper against Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas axonopodis pv. citri (Xac) [1].
| Evidence Dimension | In vitro antibacterial potency (EC50) against Xanthomonas oryzae pv. oryzae |
|---|---|
| Target Compound Data | EC50 = 84 ± 2.89 μg/mL |
| Comparator Or Baseline | Thiodiazole copper: EC50 = 109 ± 3.01 μg/mL |
| Quantified Difference | Bismerthiazol EC50 is 23% lower (more potent) than thiodiazole copper |
| Conditions | In vitro antibacterial bioassay; average of three replicates ± SD |
Why This Matters
Lower EC50 values translate directly to lower application rates and reduced chemical input per hectare, offering cost-efficiency and environmental load reduction relative to copper-based alternatives.
- [1] PMC8156870. (2021). Table 2: EC50 values of Bismerthiazol and Thiodiazole-copper against Xoo, Xoc, and Xac. Molecules, 26(10), 2925. View Source
